3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid is a synthetic organic compound with the molecular formula C17H16BrNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a bromophenyl group attached to a propanoic acid backbone.
Preparation Methods
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the coupling of the protected amino acid with the bromophenyl derivative under appropriate reaction conditions.
Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium catalysts, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of its molecular targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar compounds to 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid include:
3-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and binding properties.
3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid: The presence of a fluorophenyl group can enhance the compound’s stability and resistance to metabolic degradation.
3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGRDZTNWEDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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